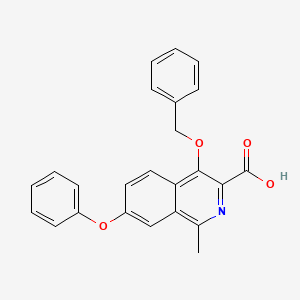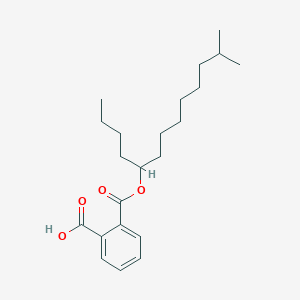
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a 12-methyltridecan-5-yl group through an oxycarbonyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 12-methyltridecan-5-ol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: Benzoic acid and 12-methyltridecan-5-ol
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Reaction Time: 2-4 hours
Purification: Crystallization or column chromatography
Analyse Des Réactions Chimiques
Types of Reactions
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 2-(((12-Methyltridecan-5-yl)oxy)methyl)benzoic acid.
Substitution: Formation of nitro, halogenated, or alkylated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((2-Ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-(12-methyltridecan-5-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C22H34O4/c1-4-5-13-18(14-9-7-6-8-12-17(2)3)26-22(25)20-16-11-10-15-19(20)21(23)24/h10-11,15-18H,4-9,12-14H2,1-3H3,(H,23,24) |
Clé InChI |
DALFHTOUBOIULR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)
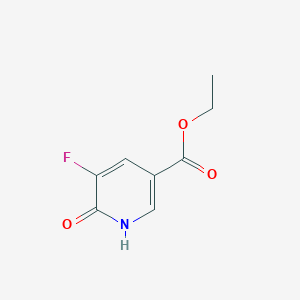
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)

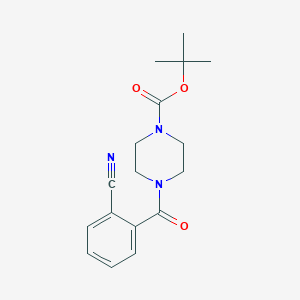
![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)

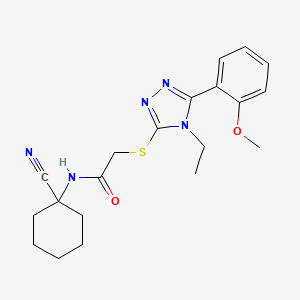
![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)

